molecular formula C24H46N4O6 B1450358 Bis(4-methoxy-1,4'-bipiperidine); oxalic acid CAS No. 1820614-88-7

Bis(4-methoxy-1,4'-bipiperidine); oxalic acid

Cat. No.: B1450358
CAS No.: 1820614-88-7
M. Wt: 486.6 g/mol
InChI Key: PYDAMIRJVSABCL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Bis(4-methoxy-1,4’-bipiperidine); oxalic acid is characterized by its molecular formula C24H46N4O6. More detailed structural information is not available in the current resources.

Scientific Research Applications

Synthesis Methods

Bis(4-methoxy-1,4'-bipiperidine); oxalic acid is used in various synthesis methods. For instance, it plays a role in the synthesis of optically active 2,3-methanopipecolic acid, using electrochemical oxidation from l-lysine and cyclopropanation, where the 6-methoxy group acts as a chiral auxiliary (Matsumura et al., 2000). Additionally, it is involved in the synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters with notable antioxidant and antimicrobial potential (Harini et al., 2014).

Structural and Chemical Analysis

In the field of structural and chemical analysis, this compound has been used in the study of rigid five-coordinate diorganotin derivatives of oxalic acid diamides. This study involves X-ray structural analysis and 119Sn-NMR to understand the molecular structure (Contreras et al., 2000). Additionally, its derivatives, like bis(methoxypropyl) ether, have been explored for the oxidation of aromatic alcohols into carboxylic acids and ketones, highlighting its role in eco-friendly chemical processes (Liu et al., 2018).

Material Science and Chemiluminescence

In material science, derivatives of this compound are studied for their influence on chemiluminescence efficiency. For example, Bis(2,4,5-trichloro-6-carbonpentoxyphenyl) oxalate, in combination with oxalic acid and polymer additives, shows enhanced chemiluminescence efficiency (Jiayue, 2008).

Molecular Structural Studies

The compound is also crucial in molecular structural studies. For example, studies on bis(2-methoxyethyl)aminosulfur Trifluoride, a derivative, have revealed its broad-spectrum applications in the conversion of various chemical groups, demonstrating its significance in understanding molecular transformations (Lal et al., 1999).

Safety and Hazards

Specific safety and hazard information for Bis(4-methoxy-1,4’-bipiperidine); oxalic acid is not available in the current resources .

Properties

IUPAC Name

4-methoxy-1-piperidin-4-ylpiperidine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H22N2O.C2H2O4/c2*1-14-11-4-8-13(9-5-11)10-2-6-12-7-3-10;3-1(4)2(5)6/h2*10-12H,2-9H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDAMIRJVSABCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCNCC2.COC1CCN(CC1)C2CCNCC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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